
4-(Azetidin-3-yl)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azétidin-3-yl)-1-méthylpipéridine est un composé hétérocyclique qui présente à la fois des cycles azétidine et pipéridine. Ces types de composés présentent un intérêt significatif en chimie médicinale en raison de leurs activités biologiques potentielles et de leurs applications dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(Azétidin-3-yl)-1-méthylpipéridine peut être réalisée par différentes méthodes. Une approche courante implique l'addition aza-Michael d'hétérocycles NH avec des acétates de méthyle 2-(azétidin-3-ylidène) . Cette méthode implique généralement l'utilisation d'une base telle que la DBU (1,8-Diazabicyclo[5.4.0]undéc-7-ène) pour catalyser la réaction. Une autre méthode implique la N-alkylation de carboxylates hétérocycliques avec de la N-Boc-3-iodoazetidine .
Méthodes de production industrielle
Les méthodes de production industrielle du 4-(Azétidin-3-yl)-1-méthylpipéridine ne sont pas bien documentées dans la littérature. Les principes de la synthèse organique à grande échelle, tels que l'optimisation des conditions de réaction, l'utilisation de réacteurs à écoulement continu et les techniques de purification, seraient probablement appliqués pour augmenter la production de ce composé.
Analyse Des Réactions Chimiques
Types de réactions
4-(Azétidin-3-yl)-1-méthylpipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote.
Réactifs et conditions courants
Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Nucléophiles comme les halogénoalcanes ou les chlorures d'acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des amines secondaires.
Applications de la recherche scientifique
4-(Azétidin-3-yl)-1-méthylpipéridine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigated for its potential as a pharmacophore in drug design.
Industrie : Utilisé dans la synthèse de divers produits chimiques fins et intermédiaires.
Mécanisme d'action
Le mécanisme d'action du 4-(Azétidin-3-yl)-1-méthylpipéridine n'est pas bien documenté. Les composés contenant des cycles azétidine et pipéridine sont connus pour interagir avec diverses cibles moléculaires, y compris les récepteurs neurotransmetteurs et les enzymes. Les voies et les cibles spécifiques dépendraient des groupes fonctionnels attachés à la structure de base et de l'architecture moléculaire globale .
Applications De Recherche Scientifique
4-(Azetidin-3-yl)-1-methylpiperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yl)-1-methylpiperidine is not well-documented. compounds containing azetidine and piperidine rings are known to interact with various molecular targets, including neurotransmitter receptors and enzymes. The specific pathways and targets would depend on the functional groups attached to the core structure and the overall molecular architecture .
Comparaison Avec Des Composés Similaires
Composés similaires
Azétidine : Un cycle à quatre chaînons contenant un atome d'azote.
Pipéridine : Un cycle à six chaînons contenant un atome d'azote.
Pyrrolidine : Un cycle à cinq chaînons contenant un atome d'azote.
Morpholine : Un cycle à six chaînons contenant un atome d'azote et un atome d'oxygène.
Unicité
4-(Azétidin-3-yl)-1-méthylpipéridine est unique en raison de la combinaison de cycles azétidine et pipéridine en une seule molécule. Cette caractéristique structurelle confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux en chimie médicinale et dans le développement de médicaments .
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)-1-methylpiperidine |
InChI |
InChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3 |
Clé InChI |
UKSWQFCIJVSPCN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




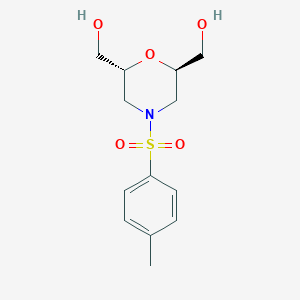
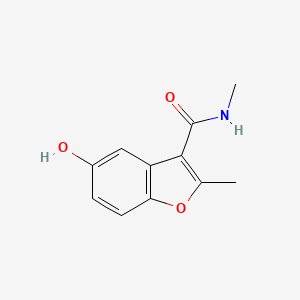
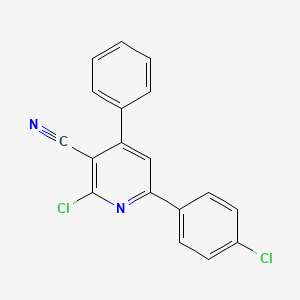

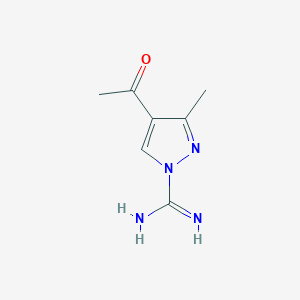
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)


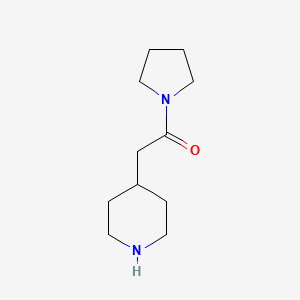


![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
